Formaldehyde;morpholine;prop-2-enamide
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Overview
Description
Formaldehyde;morpholine;prop-2-enamide is a compound that combines the properties of formaldehyde, morpholine, and prop-2-enamide. Formaldehyde is a simple aldehyde with widespread industrial and medical applications . Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms, commonly used as a solvent and corrosion inhibitor . . The combination of these three components results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of formaldehyde;morpholine;prop-2-enamide typically involves the Mannich reaction, a three-component condensation reaction that combines formaldehyde, morpholine, and prop-2-enamide . The reaction operates thermally at around 80°C and involves the formation of a Schiff base followed by secondary amine addition . This method is efficient for producing polymerizable N-methylene amino substituted acrylamides and methacrylamides . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Formaldehyde;morpholine;prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The compound can also participate in nucleophilic addition reactions due to the presence of the carbonyl group in formaldehyde and the amide group in prop-2-enamide . Major products formed from these reactions include substituted acrylamides and methacrylamides, which are valuable monomeric precursors for smart polymers .
Scientific Research Applications
Formaldehyde;morpholine;prop-2-enamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of stimuli-responsive polymers with dual functionalities of temperature and pH-responsiveness . In biology, it can be used to study the effects of formaldehyde on cellular processes and to develop fluorescent probes for tracking endogenous formaldehyde . In medicine, morpholine derivatives have been investigated for their pharmacological actions, including their potential as tyrosine-kinase inhibitors . In industry, the compound is used in the production of water-soluble hyperbranched polymers for enhanced oil recovery .
Mechanism of Action
The mechanism of action of formaldehyde;morpholine;prop-2-enamide involves its interaction with various molecular targets and pathways. Formaldehyde can react with nucleophilic sites in proteins and DNA, leading to the formation of cross-links and adducts . Morpholine derivatives can act as irreversible tyrosine-kinase inhibitors, targeting enzymes like HER-2, EGFR, and ErbB-4 . The prop-2-enamide component can undergo nucleophilic addition reactions, forming covalent bonds with electrophilic sites in biological molecules . These interactions contribute to the compound’s biological and pharmacological effects.
Comparison with Similar Compounds
Formaldehyde;morpholine;prop-2-enamide can be compared with other similar compounds, such as N-[(dialkylamino)methyl]acrylamides and N-[(dialkylamino)methyl]methacrylamides . These compounds share similar structural features and chemical reactivity but differ in their specific substituents and applications. For example, N-[(dialkylamino)methyl]acrylamides are valuable for their temperature and pH-responsive properties, making them suitable for use in smart polymers . The unique combination of formaldehyde, morpholine, and prop-2-enamide in the target compound provides a distinct set of properties and applications, particularly in the fields of polymer chemistry and biomedical research.
Properties
CAS No. |
125302-07-0 |
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Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.227 |
IUPAC Name |
formaldehyde;morpholine;prop-2-enamide |
InChI |
InChI=1S/C4H9NO.C3H5NO.CH2O/c1-3-6-4-2-5-1;1-2-3(4)5;1-2/h5H,1-4H2;2H,1H2,(H2,4,5);1H2 |
InChI Key |
JTFSHBDCWBOWEU-UHFFFAOYSA-N |
SMILES |
C=CC(=O)N.C=O.C1COCCN1 |
Synonyms |
2-Propenamide, polymer with formaldehyde and morpholine |
Origin of Product |
United States |
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